molecular formula C23H18FNO4S B2498745 4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358240-73-9

4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2498745
CAS No.: 1358240-73-9
M. Wt: 423.46
InChI Key: DYAXEBRHYIKOPD-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 2,5-dihydro-1H-pyrrol-2-one core, a scaffold known for its diverse biological activities, substituted with a benzenesulfonyl group and fluorophenyl and methylphenyl rings. Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors. Specifically, the structural motif of an N-aryl substituent and sulfonyl group is common in potent inhibitors of enzymes like carbonic anhydrase (CA), which are targets in oncology research for their role in tumor pH regulation and metastasis . The presence of the fluorophenyl group may enhance cellular permeability and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies in developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a candidate for high-throughput screening against a panel of biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-7-9-16(10-8-15)20-22(30(28,29)19-5-3-2-4-6-19)21(26)23(27)25(20)18-13-11-17(24)12-14-18/h2-14,20,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAXEBRHYIKOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the benzenesulfonyl, fluorophenyl, and methylphenyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and methylbenzenes, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzenesulfonyl group produces a benzenesulfinyl derivative.

Scientific Research Applications

4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with analogues from the literature:

Compound Name Position 1 Position 4 Position 5 Molecular Formula Melting Point (°C) Yield (%) Reference
Target Compound 4-Fluorophenyl Benzenesulfonyl 4-Methylphenyl C23H17FNO5S Not reported Not reported
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one (23) 2-Hydroxy-propyl 4-Methylbenzoyl 4-Trifluoromethoxy-phenyl C22H21F3NO5 246–248 32
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one 3-Pyridinylmethyl 4-Fluorobenzoyl 4-Hydroxy-3-methoxyphenyl C24H18FN2O6 Not reported Not reported
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one Furan-2-ylmethyl 3-Fluoro-4-methylbenzoyl 4-Hydroxyphenyl C25H22FNO4 Not reported Not reported
5-(4-Ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one Furan-2-ylmethyl 3-Fluoro-4-methylbenzoyl 4-Ethylphenyl C25H22FNO4 Not reported Not reported

Key Observations

Position 1 Substituents
  • The target’s 4-fluorophenyl group contrasts with polar groups like 2-hydroxy-propyl () and heteroaromatic 3-pyridinylmethyl (). Fluorinated aryl groups typically enhance lipophilicity and metabolic stability compared to hydrophilic or bulky substituents.
Position 4 Substituents
  • 3-Fluoro-4-methylbenzoyl () combines steric hindrance (methyl) with electronic effects (fluoro), balancing solubility and stability.
Position 5 Substituents
  • The target’s 4-methylphenyl group is less polar than 4-trifluoromethoxy-phenyl () or 4-hydroxy-3-methoxyphenyl (), favoring hydrophobic interactions.

Implications for Research and Development

  • Electronic Effects : The benzenesulfonyl group may enhance stability in acidic environments compared to benzoyl analogues.
  • Solubility : The 4-fluorophenyl and 4-methylphenyl substituents likely reduce aqueous solubility relative to hydroxyl- or methoxy-containing derivatives ().
  • Crystallinity : Melting points (e.g., 246–248°C for ) correlate with substituent polarity; the target’s hydrophobic groups may lower melting points compared to polar analogues.

Biological Activity

The compound 4-(benzenesulfonyl)-1-(4-fluorophenyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one, often referred to as a pyrrolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C24H21FNO3S
  • Molecular Weight : 421.49 g/mol

Anticancer Activity

Research indicates that pyrrolone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been linked to enhanced cytotoxicity against prostate and breast cancer cells, likely due to its ability to interfere with key signaling pathways involved in tumor growth and survival.

Cell Line IC50 (µM) Mechanism of Action
Prostate Cancer (LNCaP)15Apoptosis induction
Breast Cancer (MCF-7)20Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

Another notable biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and urinary infections, respectively.

Enzyme IC50 (µM)
Acetylcholinesterase25
Urease10

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer agent.
  • Antimicrobial Evaluation : In a comparative study of various pyrrolone derivatives, this specific compound outperformed others in inhibiting Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition Assay : The compound was tested against AChE in a series of kinetic assays. The results showed competitive inhibition, providing insights into its mechanism of action and potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates (as seen in structurally similar compounds) can yield the core scaffold . Key steps include:

  • Coupling of substituents : The benzenesulfonyl and 4-fluorophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Cyclization : Base-mediated ring closure under controlled pH (e.g., sodium acetate buffer at pH 4.6) ensures regioselectivity .
  • Purification : Column chromatography or recrystallization (using solvents like methanol/water mixtures) improves purity. Yield optimization requires precise control of temperature (e.g., 60–80°C) and reaction time (3–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of 1H/13C NMR , FTIR , and HRMS is critical:

  • NMR : Assigns proton environments (e.g., hydroxy protons at δ 10–12 ppm) and confirms substituent positions via coupling patterns .
  • FTIR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹ and hydroxy O-H stretch at ~3200 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks within ±0.005 Da error) .

Q. What is the role of the benzenesulfonyl group in modulating the compound’s reactivity?

The benzenesulfonyl group enhances electron-withdrawing effects , stabilizing intermediates during cyclization. It also influences solubility (via polar interactions) and may affect binding affinity in biological targets by participating in hydrogen bonding or π-π stacking .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The fluorophenyl and methylphenyl groups often occupy hydrophobic pockets .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity data from analogs .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What strategies resolve contradictions in spectroscopic data interpretation (e.g., overlapping NMR peaks)?

  • 2D NMR (COSY, HSQC) : Resolves peak overlap by correlating proton-proton and proton-carbon couplings .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism of the sulfonyl group) .
  • Isotopic labeling : Deuterated solvents or 13C-labeled intermediates clarify ambiguous assignments .

Q. How can enantiomeric purity be achieved, and what chiral analysis methods are recommended?

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclization to induce stereocontrol at the 3-hydroxy position .
  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients (90:10) to separate enantiomers. Monitor elution times and compare with racemic standards .
  • Circular dichroism (CD) : Correlates absolute configuration with Cotton effects in the 200–300 nm range .

Q. What are the challenges in designing analogs for structure-activity relationship (SAR) studies?

  • Substituent compatibility : Bulky groups (e.g., 4-methylphenyl) may sterically hinder cyclization, requiring modified reaction conditions (e.g., higher temps or microwave-assisted synthesis) .
  • Bioisosteric replacement : Replace the 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on potency. Monitor changes via IC50 assays against target proteins .
  • Metabolic stability : Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation of the pyrrolone ring .

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